Clinical Efficacy in Dermatomycoses: 93.2% Response Rate in a Defined Patient Cohort
In a clinical trial evaluating topical Jadit (buclosamide formulation) in patients with various dermatomycoses, 73 of 78 patients (93.2%) demonstrated a good or moderate therapeutic response [1]. This quantitative outcome provides a benchmark for comparing buclosamide-containing formulations against alternative topical antifungal agents in similar clinical settings.
| Evidence Dimension | Clinical response rate (good or moderate response) |
|---|---|
| Target Compound Data | 93.2% (73/78 patients) |
| Comparator Or Baseline | Baseline: 0% response expected without treatment; alternative topical antimycotic agents vary by formulation and indication |
| Quantified Difference | 93.2% absolute response rate |
| Conditions | 78 patients with tinea corporis, tinea barbae, tinea cruris, tinea pedis, superficial Candida infection, and tinea versicolor; Jadit (buclosamide) topical therapy |
Why This Matters
This high response rate demonstrates buclosamide's established clinical utility for topical dermatomycosis treatment, supporting its selection for formulations targeting superficial fungal infections.
- [1] Guha DK, Behera FC, Patro SC. Topical therapy with Jadit (buclosamide) in dermatomycoses. Indian J Dermatol. 1974 Apr;19(3):61-3. PMID: 4426634. View Source
